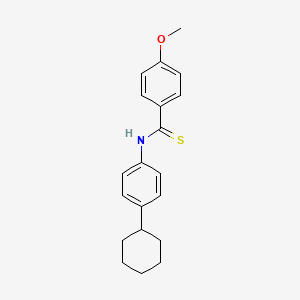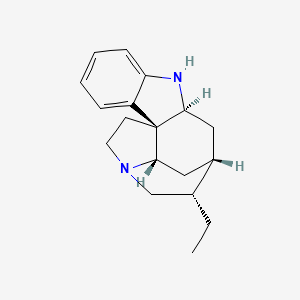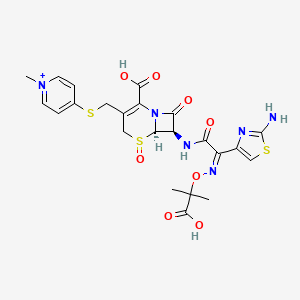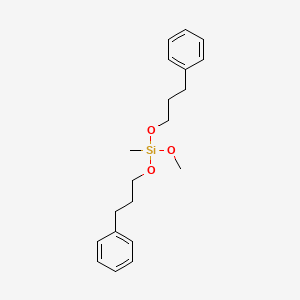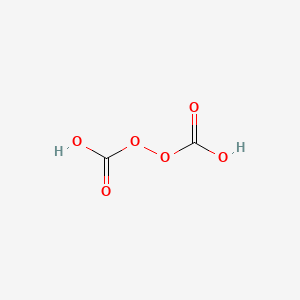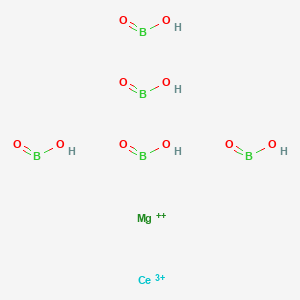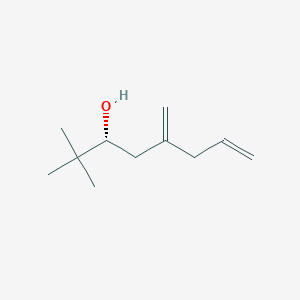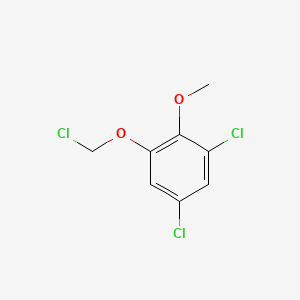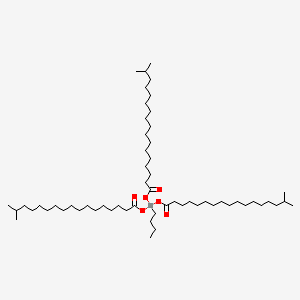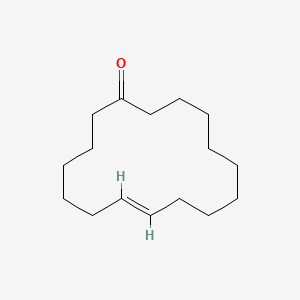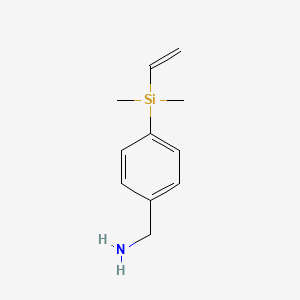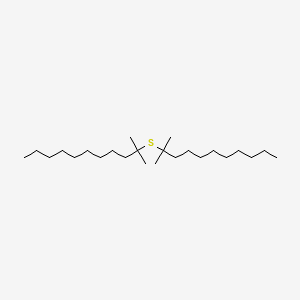
Thiobis-tert-dodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Thiobis-tert-dodecane can be synthesized through the reaction of tert-dodecyl mercaptan with tert-dodecyl chloride under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like toluene at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations. The final product is purified through distillation and recrystallization to achieve the desired quality .
化学反应分析
Types of Reactions: Thiobis-tert-dodecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions with halides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like tert-dodecyl chloride are used in the presence of a base
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted this compound derivatives
科学研究应用
Thiobis-tert-dodecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as an additive in lubricants and as a stabilizer in polymers
作用机制
The mechanism of action of thiobis-tert-dodecane involves its interaction with various molecular targets. In oxidation reactions, it acts as a nucleophile, attacking electrophilic centers. In reduction reactions, it donates electrons to reduce other compounds. Its sulfur atom plays a crucial role in these reactions, facilitating the formation of new chemical bonds .
相似化合物的比较
- Dodecyl sulfide
- Didodecyl sulfide
- Dilauryl sulfide
- Bis(dodecyl)sulfide
Comparison: Thiobis-tert-dodecane is unique due to its tert-dodecyl groups, which provide steric hindrance and enhance its stability compared to other similar compounds. This makes it particularly useful in applications where stability under harsh conditions is required .
属性
CAS 编号 |
94248-75-6 |
|---|---|
分子式 |
C24H50S |
分子量 |
370.7 g/mol |
IUPAC 名称 |
2-methyl-2-(2-methylundecan-2-ylsulfanyl)undecane |
InChI |
InChI=1S/C24H50S/c1-7-9-11-13-15-17-19-21-23(3,4)25-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3 |
InChI 键 |
NQOBRFWZKOMKOG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(C)(C)SC(C)(C)CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide](/img/structure/B12647396.png)
